Ligustroside

Übersicht

Beschreibung

Ligustroside is a phenolic compound predominantly found in olive cultivars. It is a secoiridoid glycoside, which means it is a glycoside derivative of a secoiridoid. This compound is known for its role as a plant metabolite and an antineoplastic agent. It is structurally similar to oleuropein, differing by one hydroxyl group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ligustroside can be synthesized through various chemical reactions involving the esterification of 3,4-dihydro-2H-pyran-5-carboxylic acid with 4-hydroxyphenethyl alcohol. The reaction typically requires an acidic catalyst and is conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods: In the industrial context, ligstroside is primarily extracted from olive leaves and fruits. The extraction process involves crushing the olive material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate ligstroside .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Hydrolysis: Enzymatic hydrolysis of ligstroside by β-glucosidases results in the formation of ligstroside aglycone and glucose.

Esterification and Transesterification: this compound can participate in esterification and transesterification reactions to form different ester derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Enzymatic hydrolysis is typically carried out using β-glucosidases under mild conditions.

Esterification: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.

Major Products Formed:

Oxidized Derivatives: Various oxidized forms of ligstroside.

This compound Aglycone: Formed through enzymatic hydrolysis.

Ester Derivatives: Formed through esterification reactions

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Ligustroside has been shown to possess significant anti-inflammatory effects. A study demonstrated its efficacy in preventing colitis induced by dextran sulfate sodium (DSS) in mice. The administration of this compound resulted in reduced inflammation and enhanced intestinal barrier function, as evidenced by alterations in cytokine levels and gut microbiota composition .

Key Findings:

- Reduction of Pro-inflammatory Cytokines: this compound supplementation decreased levels of interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α) in serum samples from DSS-induced colitis mice.

- Gut Microbiota Modulation: The compound significantly reshaped the gut microbiota, increasing beneficial bacteria such as Bifidobacterium while decreasing harmful strains like Bacteroides.

Anti-Aging Applications

Research into the anti-aging properties of this compound has revealed its potential as an anti-aging agent through the inhibition of matrix metalloproteinases (MMPs). MMPs are implicated in the degradation of extracellular matrix components, contributing to skin aging. Molecular docking studies indicated that this compound effectively inhibits MMP-1, MMP-3, and MMP-9 activities, suggesting its application in cosmetic formulations aimed at reducing signs of photoaging .

Key Findings:

- Inhibition of MMP Activity: this compound demonstrated competitive inhibition against key MMPs involved in skin aging.

- Potential for Cosmetic Use: Its ability to interfere with AP-1 transcription factor binding suggests a mechanism for reducing skin damage associated with aging.

Hepatoprotective Effects

This compound has shown promise in protecting liver function, particularly against hepatotoxicity. Studies indicate that it may help mitigate liver damage caused by various toxic substances, enhancing liver regeneration and function .

Key Findings:

- Liver Function Improvement: this compound administration resulted in improved liver enzyme profiles and reduced histological damage in animal models exposed to hepatotoxic agents.

- Mechanistic Insights: The protective effects are believed to involve modulation of oxidative stress and inflammatory pathways.

Antiviral Activity

Recent investigations have highlighted the antiviral properties of this compound. It has exhibited moderate antiviral activity against certain viral strains, making it a candidate for further research in antiviral drug development .

Key Findings:

- Inhibition of Viral Replication: this compound showed potential in reducing viral load in infected cell lines.

- Mechanism of Action: Further studies are needed to elucidate the specific pathways through which this compound exerts its antiviral effects.

Case Studies and Experimental Data

The following table summarizes key experimental findings related to this compound's applications:

Wirkmechanismus

Ligustroside exerts its effects through various molecular targets and pathways:

Antineoplastic Activity: this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It targets pathways such as the MAPK/ERK pathway and the JAK/STAT pathway.

Anti-inflammatory Activity: this compound reduces inflammation by inhibiting the NF-κB pathway and modulating the expression of pro-inflammatory cytokines. .

Vergleich Mit ähnlichen Verbindungen

Ligustroside is often compared with other secoiridoid glycosides such as oleuropein, demethyloleuropein, and nüzhenide. These compounds share similar structural features but differ in their specific functional groups and biological activities:

Oleuropein: Differs from ligstroside by one hydroxyl group and is also found in olive cultivars. It has similar antioxidant and anti-inflammatory properties.

Demethyloleuropein: A derivative of oleuropein with one less methoxy group.

Nüzhenide: Another secoiridoid glycoside with distinct structural features and biological activities .

This compound’s unique combination of phenolic and glycosidic components contributes to its distinct biological activities and potential therapeutic applications.

Biologische Aktivität

Ligustroside, a phenylethanoid glycoside found in various plants, particularly in species of the Ligustrum genus, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Sources

This compound is chemically classified as a phenylethanoid glycoside. It can be isolated from several plants, notably Ligustrum japonicum and Ligustrum vulgare. The compound has been studied for its potential therapeutic properties in various health conditions.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress. Research indicates that this compound can enhance the total antioxidant capacity in vitro. For instance, studies show that different concentrations of this compound (10-20 µg/mL) significantly increase antioxidant activity in cell models .

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in various experimental models. A study on DSS-induced colitis in mice revealed that this compound effectively reduces inflammation and enhances the intestinal barrier function. It achieved this by modulating the secretion of pro-inflammatory cytokines and improving gut microbiota profiles .

3. Anticancer Properties

Research indicates that this compound possesses antiproliferative effects against several cancer cell lines, including colorectal (HT29) and liver (HepG2) cancer cells. In vitro studies suggest that this compound can inhibit cell growth and induce apoptosis through various signaling pathways .

4. Matrix Metalloproteinase Inhibition

This compound has been shown to inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are involved in cancer metastasis and tissue remodeling. In studies involving human fibrosarcoma cell lines, this compound reduced the expression levels of these enzymes in a dose-dependent manner . The compound's mechanism appears to involve the suppression of MAPK signaling pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Colitis Model : In a murine model of colitis induced by dextran sulfate sodium (DSS), this compound treatment led to a significant reduction in colonic injury and inflammation markers, demonstrating its protective effects on intestinal health .

- Cancer Cell Lines : A comparative analysis revealed that extracts containing this compound showed strong antiproliferative properties against colorectal and liver cancer cells, emphasizing its potential as an anticancer agent .

Research Findings

The following table summarizes key research findings regarding this compound's biological activities:

Eigenschaften

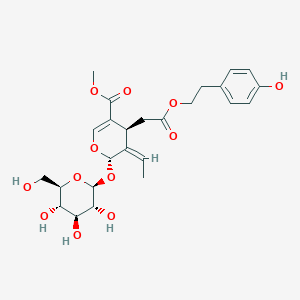

IUPAC Name |

methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O12/c1-3-15-16(10-19(28)34-9-8-13-4-6-14(27)7-5-13)17(23(32)33-2)12-35-24(15)37-25-22(31)21(30)20(29)18(11-26)36-25/h3-7,12,16,18,20-22,24-27,29-31H,8-11H2,1-2H3/b15-3+/t16-,18+,20+,21-,22+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQXOLRKJQWPNB-MVVLSVRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318124 | |

| Record name | Ligstroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35897-92-8 | |

| Record name | Ligstroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35897-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ligstroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035897928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ligstroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIGSTROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83S9SA69C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.